molecular formula C19H20N2O4 B2589881 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one CAS No. 866020-34-0

7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one

Cat. No. B2589881
CAS RN: 866020-34-0
M. Wt: 340.379
InChI Key: FMPHHZXDIXVMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one” is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are a class of organic compounds with a ring structure containing atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a dibenzo[b,f][1,4]oxazocin ring system, which is a type of benzo-fused N-heterocycle with an eight-membered ring system .

Scientific Research Applications

Synthesis and Structural Chemistry

The compound 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one belongs to a class of compounds that have been the subject of various synthetic and structural chemical studies. Research has explored the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution, highlighting the versatility of nitro groups in these compounds to be replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, the synthesis of nitro-substituted dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been reported, with reactivity insights provided based on steric hindrance affecting peri-nitro group displacement (Samet et al., 2005).

Pharmaceutical Interest and Synthetic Protocols

Notably, dibenzo[b,f][1,4]oxazepine (DBO) derivatives, to which 7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one is structurally related, possess a range of pharmacological activities. Recent advances in the synthesis of these compounds have been made, expanding their potential in pharmaceutical applications. Synthetic protocols employing cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences have been developed, demonstrating the chemical versatility and potential for creating new pharmacologically active derivatives (Zaware & Ohlmeyer, 2015).

Catalytic Asymmetric Reactions

The dibenzo[b,f][1,4]oxazepine scaffold is recognized for its broad biological and pharmacological activities. Research has been conducted on catalytic asymmetric methodologies for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, highlighting the importance of these compounds in medicinal chemistry. The review of enantioselective reactions involving these cyclic seven-membered imines covers their substrate scope, limitations, and applications, indicating their potential in synthesizing related bioactive compounds (Munck, Vila, & Pedro, 2018).

Crystal and Molecular Structure Analysis

The structural analysis of dibenzo[b,f][1,4]oxazepine derivatives has been performed, providing insights into their molecular conformations and potential interactions. For example, the study of N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-5-oxophenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide, a related compound, detailed its crystal and molecular structure, offering a basis for understanding the structural properties of this class of compounds (Luo & Wu, 2009).

properties

IUPAC Name

2-(2-methylbutan-2-yl)-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-19(2,3)12-8-9-17-15(10-12)20-18(22)13-6-5-7-16(21(23)24)14(13)11-25-17/h5-10H,4,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHHZXDIXVMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.